(2-Isopropylthiazol-5-yl)methanamine hydrochloride
Description
Key Nomenclature Data
| Property | Value |
|---|---|
| IUPAC Name | 1-[2-(propan-2-yl)-1,3-thiazol-5-yl]methanamine hydrochloride |
| CAS Registry Number | 1809144-15-7 |
| Molecular Formula | C₇H₁₃ClN₂S |
| Molecular Weight | 193.71 g/mol |
This naming reflects the substituent positions on the thiazole core and the salt formation with hydrochloric acid.
Structural Elucidation via Spectroscopic Methods
Spectroscopic techniques provide critical insights into the compound’s structural features. While direct spectral data for this compound is limited, analysis of analogous thiazole derivatives informs expected spectral signatures.
Nuclear Magnetic Resonance (NMR)
- ¹H NMR :
- ¹³C NMR :
Infrared (IR) Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
Thiazole derivatives typically exhibit absorption in the 200–300 nm range , attributed to π→π* transitions in the aromatic ring. Specific λₘₐₓ values for this compound are not reported but align with general trends for substituted thiazoles.
| Spectral Method | Key Observations |
|---|---|
| ¹H NMR | Septet (isopropyl), singlet (aromatic H), broad NH₃⁺ |
| IR | NH₃⁺ stretch (2500–3300 cm⁻¹), C=N/C–S (1450–1600 cm⁻¹) |
| UV-Vis | λₘₐₓ ~200–300 nm (thiazole π→π*) |
Crystallographic Analysis and Molecular Conformation
Crystallographic data for this compound is not available in the provided sources. However, structural analogs such as 2-isopropyl-4-methylthiazole (CAS 15679-13-7) provide insights into thiazole conformations.
Computational Modeling of Electronic Structure
Computational methods like Density Functional Theory (DFT) or Molecular Orbital Theory are routinely used to study thiazole derivatives. While no specific calculations are reported for this compound, general trends include:
Electronic Distribution
Molecular Orbital Analysis
- Highest Occupied Molecular Orbital (HOMO) : Localized on the thiazole ring, participating in nucleophilic additions.
- Lowest Unoccupied Molecular Orbital (LUMO) : Positioned near the methanamine group, facilitating electrophilic interactions.
| Property | Computational Insight |
|---|---|
| HOMO | Thiazole π-electrons |
| LUMO | Methanamine carbon |
| Reactivity | Enhanced at position 5 |
Properties
IUPAC Name |
(2-propan-2-yl-1,3-thiazol-5-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S.ClH/c1-5(2)7-9-4-6(3-8)10-7;/h4-5H,3,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIINHHEBJYVJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(S1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropylthiazol-5-yl)methanamine hydrochloride typically involves the reaction of 2-isopropylthiazole with formaldehyde and ammonium chloride under controlled conditions. The reaction is carried out in an inert atmosphere, usually at temperatures ranging from 2-8°C . The product is then purified to achieve a high level of purity, often around 97% .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Isopropylthiazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Typical reagents include alkyl halides and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemistry
In the field of chemistry, (2-Isopropylthiazol-5-yl)methanamine hydrochloride serves as a building block for synthesizing more complex molecules. Its structure allows for modifications that can lead to the development of new compounds with varying properties and applications.
Biology
The compound is being studied for its biological activities , particularly its potential antimicrobial and antifungal properties. Research indicates that derivatives of thiazole compounds exhibit significant activity against various pathogens, suggesting that this compound may also possess similar effects .
Medicine
In medicinal chemistry, ongoing research focuses on exploring the therapeutic applications of this compound. Notably, it has been investigated as an allosteric modulator for hepatitis B core protein, which could lead to new treatments for hepatitis B infections . Furthermore, its mechanism of action involves binding to specific molecular targets, modulating their activity, which is crucial for developing drugs targeting various diseases .
Case Study 1: Hepatitis B Treatment
A study detailed the use of this compound as part of a novel approach to treat hepatitis B. The compound was tested for its ability to inhibit viral replication by acting on the hepatitis B core protein, demonstrating promising results in preclinical models .
Case Study 2: Antimicrobial Activity
Research conducted on thiazole derivatives, including this compound, revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the thiazole ring could enhance potency, suggesting pathways for further development in antimicrobial therapies .
Mechanism of Action
The mechanism of action of (2-Isopropylthiazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues in the Thiazole Family
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride
- Molecular Formula : C₁₀H₉ClN₂S·HCl
- Molecular Weight : 261.17 g/mol
- CAS RN : 690632-35-0
- Key Features : A 4-chlorophenyl substituent at position 2 of the thiazole ring.
- Melting Point : 268°C, significantly higher than the isopropyl variant, likely due to enhanced crystallinity from the planar chlorophenyl group .
[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride Monohydrate
- Molecular Formula : C₁₀H₉ClN₂S·HCl·H₂O
- Molecular Weight : 279.18 g/mol
- CAS RN : 690632-12-3
- Key Features: A 3-chlorophenyl substituent and monohydrate form.
- Melting Point : 203–204°C, lower than the 4-chlorophenyl analogue, highlighting the impact of substituent position on thermal stability .
Comparison with Target Compound
The isopropyl group in (2-isopropylthiazol-5-yl)methanamine hydrochloride introduces greater steric hindrance and lipophilicity compared to chlorophenyl substituents. This may reduce crystallinity (lower melting point) but improve membrane permeability in biological systems.
Heterocyclic Analogues with Oxazole, Oxadiazole, and Isoxazole Cores
(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine Hydrochloride
- Molecular Formula : C₇H₁₂N₂O·HCl
- Molecular Weight : 176.64 g/mol
- CAS RN : 1803606-83-8
- Key Features : Oxazole core with ethyl and methyl substituents.
[5-(3-Methoxyphenyl)isoxazol-3-yl]methanamine Hydrochloride
- Molecular Formula : C₁₁H₁₃ClN₂O₂
- Molecular Weight : 240.69 g/mol
- CAS RN : 1018605-16-7
- Key Features : Isoxazole core with a 3-methoxyphenyl group.
- Comparison : The methoxy group enhances electron-donating effects, which may increase binding affinity to certain receptors compared to the isopropyl-thiazole derivative .
(2-{5-[(2-Chloro-5-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine Hydrochloride
- Molecular Formula: Not explicitly stated, but includes a 1,2,4-oxadiazole ring.
- Key Features: Oxadiazole core with a chloro-methylphenoxy substituent.
- Comparison : Oxadiazoles are electron-deficient rings, offering distinct reactivity in medicinal chemistry contexts, such as improved metabolic resistance compared to thiazoles .
Physicochemical and Functional Comparisons
| Compound | Core Heterocycle | Substituent(s) | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Differences |
|---|---|---|---|---|---|
| (2-Isopropylthiazol-5-yl)methanamine HCl | Thiazole | 2-isopropyl | Not provided | Not provided | High lipophilicity |
| [2-(4-Chlorophenyl)thiazol-4-yl]methanamine HCl | Thiazole | 2-(4-chlorophenyl) | 261.17 | 268 | Enhanced crystallinity |
| (2-Ethyl-4-methyl-oxazol-5-yl)methanamine HCl | Oxazole | 2-ethyl, 4-methyl | 176.64 | Not provided | Lower metabolic stability |
| [5-(3-Methoxyphenyl)isoxazol-3-yl]methanamine HCl | Isoxazole | 5-(3-methoxyphenyl) | 240.69 | Not provided | Electron-donating effects |
Biological Activity
(2-Isopropylthiazol-5-yl)methanamine hydrochloride is a thiazole derivative with significant potential in biological applications. This compound, characterized by the molecular formula C7H13ClN2S and a molecular weight of 192.71 g/mol, has been the focus of various studies due to its antimicrobial, antifungal, and potential therapeutic properties. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, efficacy against different pathogens, and relevant research findings.
The synthesis of this compound typically involves the reaction of 2-isopropylthiazole with formaldehyde and ammonium chloride. The resulting compound is utilized as a building block in the synthesis of more complex molecules and has applications in both chemistry and biology.
Antimicrobial Properties
Numerous studies have investigated the antimicrobial activity of this compound. It exhibits notable efficacy against various bacterial and fungal strains:
- Bacterial Activity : Research indicates that thiazole derivatives, including this compound, demonstrate significant antibacterial effects. For instance, compounds similar to this compound have shown minimum inhibitory concentrations (MICs) ranging from 0.23 to 0.70 mg/mL against sensitive strains like Bacillus cereus and moderate activity against Escherichia coli .
- Fungal Activity : The compound also displays antifungal properties, with MIC values reported at 0.11 mg/mL against Trichophyton viride, outperforming standard antifungal agents such as ketoconazole .
| Pathogen | MIC (mg/mL) | Activity Level |
|---|---|---|
| Bacillus cereus | 0.23 - 0.70 | High |
| Escherichia coli | 0.47 - 0.94 | Moderate |
| Trichophyton viride | 0.11 | Excellent |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. This interaction can disrupt cellular processes critical for microbial survival, contributing to its antimicrobial efficacy.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial properties of several thiazole derivatives, including this compound. The results indicated that this compound exhibited potent activity against Staphylococcus aureus and Salmonella Typhimurium, with MIC values comparable to those of established antibiotics .
- Antifungal Activity : Another investigation focused on the antifungal potential of thiazole derivatives against common fungal pathogens. The study found that this compound demonstrated superior activity against Aspergillus niger, suggesting its potential as a therapeutic agent in treating fungal infections .
Q & A
Basic: What synthetic routes are recommended for producing (2-Isopropylthiazol-5-yl)methanamine hydrochloride with high purity?
The synthesis typically involves multi-step organic reactions, starting with the formation of the thiazole ring followed by functionalization of the methanamine group. Key steps include:
- Cyclocondensation : Reacting thiourea derivatives with α-haloketones or α-bromoesters under controlled pH and temperature to form the thiazole core .
- Amine Functionalization : Introducing the isopropyl group via alkylation or nucleophilic substitution, followed by hydrochloride salt formation using HCl gas or aqueous HCl .
- Purification : Techniques like column chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization (ethanol/water) are critical. Analytical methods such as TLC (Rf value monitoring) and (e.g., δ 1.3 ppm for isopropyl CH) confirm purity and structure .
Basic: Which spectroscopic and chromatographic methods are optimal for structural characterization?
- NMR Spectroscopy : and NMR are essential. For example, the thiazole proton resonates at δ 7.2–8.1 ppm, while the methanamine NH group appears as a broad singlet near δ 2.5–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 176.644 for CHNO·HCl) .
- HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) assesses purity (>95% by area under the curve) .
Basic: What safety precautions are required during handling?
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles are mandatory. Use fume hoods for weighing and reactions .
- First Aid :
Advanced: How can researchers investigate the compound’s interaction with biological targets like enzymes or receptors?
- Biochemical Assays :
- Cellular Uptake : Radiolabel the compound (e.g., ) or use fluorescent tags (e.g., FITC) to track intracellular localization via confocal microscopy .
Advanced: How do structural modifications (e.g., substituent variations) alter physicochemical and bioactivity profiles?
- Comparative Analysis :
- Thiazole vs. Oxazole Derivatives : Thiazoles (sulfur atom) exhibit higher electronegativity, influencing hydrogen bonding and metabolic stability compared to oxazoles .
- Substituent Effects : Isopropyl groups enhance lipophilicity (logP ~2.5) compared to methyl or ethyl analogs, improving blood-brain barrier permeability in neuropharmacology studies .
- SAR Studies : Replace the isopropyl group with cyclopropyl or aryl moieties to evaluate changes in antimicrobial or antiviral potency .
Advanced: What mechanistic insights explain its reactivity in nucleophilic substitution or cycloaddition reactions?
- Nucleophilic Substitution : The thiazole’s electron-deficient C5 position undergoes SNAr reactions with amines or thiols. Kinetic studies (variable-temperature NMR) reveal activation energies and transition states .
- Cycloaddition : Participation in [3+2] cycloadditions with nitrile oxides forms isoxazoline derivatives, confirmed by X-ray crystallography .
- Acid-Base Behavior : The amine group (pKa ~9.5) protonates under physiological conditions, influencing solubility and ion-channel interactions .
Advanced: How can stability studies (e.g., thermal, photolytic) inform storage and formulation strategies?
- Thermogravimetric Analysis (TGA) : Decomposition onset temperatures (>200°C) indicate thermal stability .
- Photodegradation : Expose to UV light (λ = 254 nm) and monitor via HPLC for byproduct formation (e.g., oxidation at the thiazole sulfur) .
- Solution Stability : Assess pH-dependent hydrolysis (e.g., phosphate buffers, pH 1–12) over 48 hours. Degradation is minimal at pH 4–6 .
Advanced: What computational methods predict pharmacokinetic properties like bioavailability or metabolic pathways?
- In Silico Modeling :
- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for hydroxylated or glucuronidated metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
